molecular formula C14H15N3O2S2 B4509012 [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone

Cat. No.: B4509012
M. Wt: 321.4 g/mol
InChI Key: YVMJDWSQYODFJU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a 4-methoxyphenyl group at position 4 and a thiomorpholine-4-carbonyl group at position 3. The 4-methoxyphenyl substituent contributes to lipophilicity and may influence π-π stacking interactions in biological targets, while the thiomorpholine moiety introduces a saturated sulfur-containing heterocycle that enhances solubility and metabolic stability compared to morpholine analogs .

Properties

IUPAC Name

[4-(4-methoxyphenyl)thiadiazol-5-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMJDWSQYODFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents like methoxybenzene and suitable electrophiles.

    Incorporation of Thiomorpholine Moiety: The thiomorpholine moiety can be attached via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like halogens or nucleophiles like amines under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating catalytic reactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or stability.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) or intermediates.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Key Structural Differences Biological Activity Reference
Y040-6389 ([4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl][4-(2-pyridyl)piperazino]methanone) Piperazinyl-pyridinyl group instead of thiomorpholine Kinase inhibition (hypothetical)
Compound 5 () Thiazolidinone core; 4-hydroxyphenyl substituent Antifungal, antitumor
Compound 74 () Thiazole core; pyrrolidinyl and cyclopropane groups Anticancer (inferred from synthesis)
Compound 16D () Pyridine core; ethynyl-4-methoxyphenyl substituent Not reported (structural focus)
(4-Amino-2-arylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone () Trimethoxybenzoyl group; thiazole core Antiproliferative activity

Key Observations

Bioactivity Trends: Thiadiazole and thiazole derivatives (e.g., ) often exhibit antitumor or antimicrobial activity due to their ability to disrupt DNA synthesis or enzyme function . Antifungal activity is prominent in compounds with hydrazone or thiazolidinone moieties (), suggesting that the target compound’s thiomorpholine group may need optimization for similar efficacy.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (Sonogashira coupling) or (amide coupling), though its 1,2,3-thiadiazole core may require specialized cyclization steps, as seen in for thiadiazole derivatives .

Structural Flexibility :

  • Replacement of thiomorpholine with piperazine () or pyrrolidine () alters conformational flexibility and hydrogen-bonding capacity, impacting target selectivity.

Crystallographic and Physicochemical Data

  • Planarity : Isostructural thiadiazole derivatives () exhibit near-planar geometries, facilitating stacking interactions with biological targets. The 4-methoxyphenyl group in the target compound may adopt a perpendicular orientation, as seen in , reducing steric hindrance .

Biological Activity

The compound 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone, with CAS number 1190241-34-9, is a thiadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

  • Molecular Formula : C14H15N3O2S2
  • Molar Mass : 321.42 g/mol
  • Structure : The compound features a thiadiazole ring substituted with a methoxyphenyl group and a thiomorpholine moiety, which may contribute to its biological activities.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiadiazole derivatives, including the compound .

Cytotoxicity Studies

  • General Findings : Thiadiazole derivatives have shown significant cytotoxic activity against various human cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating potent inhibition of cell proliferation in lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancer cell lines .
  • Specific Data :
    • A related study indicated that thiadiazole derivatives exhibited IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) cells .
    • Another derivative with a 4-methoxyphenyl substituent showed promising results against the SK-OV-3 cell line with an IC50 of 19.5 μM .

The anticancer activity of thiadiazole compounds is often attributed to their ability to interact with tubulin, disrupting microtubule dynamics and inhibiting cell division. Molecular docking studies suggest that these compounds can form hydrogen bonds and π-cation interactions with tubulin, which are crucial for their antiproliferative effects .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. While specific data on 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is limited, similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria.

Case Studies

  • Antibacterial Activity : Some thiadiazole derivatives were tested against common bacterial strains and demonstrated significant inhibition zones in agar diffusion tests.
  • Fungal Inhibition : Thiadiazoles have also been evaluated for antifungal activity, showing effectiveness against various fungal pathogens.

Summary of Biological Activities

Activity TypeFindings
Anticancer Significant cytotoxicity against A549, SK-MEL-2, SK-OV-3; IC50 values as low as 0.28 μg/mL reported .
Antimicrobial Effective against gram-positive and negative bacteria; specific data on the compound is limited but promising results reported in related studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](thiomorpholin-4-yl)methanone

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